6-Fmoc-amino-D-luciferin
Description
Foundational Principles of Firefly Bioluminescence
Firefly bioluminescence is a captivating example of converting chemical energy into light with high efficiency. The fundamental process involves the enzyme firefly luciferase, which catalyzes the oxidation of its substrate, D-luciferin, in a two-step reaction. nih.gov Initially, the carboxyl group of D-luciferin is adenylated by adenosine (B11128) triphosphate (ATP) in the presence of magnesium ions, forming luciferyl adenylate and releasing pyrophosphate. nih.gov This activated intermediate then reacts with molecular oxygen, leading to the formation of a transient, high-energy dioxetanone ring. nih.govu-szeged.hu The subsequent decarboxylation of this dioxetanone produces an electronically excited oxyluciferin molecule. As this excited molecule relaxes to its ground state, it releases a photon of light, creating the characteristic glow of a firefly. nih.gov The color of the emitted light can vary between different firefly species, ranging from green to red, influenced by the specific structure of the luciferase enzyme. interchim.fr
Evolution and Chemical Basis of D-Luciferin and its Analogs
D-luciferin is the specific luciferin (B1168401) found in fireflies, click beetles, and railroad worms. abmole.com While the luciferin molecule itself is consistent across these insect families, the luciferases that act upon it have evolved to produce a spectrum of light colors. u-szeged.huinterchim.fr This suggests a common evolutionary origin for the use of D-luciferin in these bioluminescent systems. u-szeged.hu
The core structure of D-luciferin, a benzothiazole (B30560) ring system, has been a fertile ground for chemical modification. Scientists have synthesized a wide array of luciferin analogs to probe the mechanism of bioluminescence and to develop new reporter molecules with altered properties. nih.govresearchgate.net These modifications can influence the color of the emitted light, the kinetics of the reaction, and the substrate specificity for different luciferases. abcam.com The development of these analogs has been crucial in expanding the applications of bioluminescence technology. nih.gov
Historical Context and Significance of 6-Amino-D-luciferin (Aminoluciferin)
A particularly significant analog of D-luciferin is 6-amino-D-luciferin, often referred to as aminoluciferin (B605428) (aLuc). chemsrc.comsigmaaldrich.com In this derivative, the hydroxyl group at the 6-position of the benzothiazole ring is replaced by an amino group. chemsrc.comsigmaaldrich.com This seemingly small change has profound implications for its use in biotechnology. The presence of the amino group provides a chemical handle for conjugation, allowing for the attachment of other molecules, most notably peptides, via a stable amide bond. nih.govu-szeged.huchemsrc.com
Crucially, this modification does not abolish the molecule's ability to act as a substrate for luciferase. chemsrc.com Once the attached molecule is cleaved off, the liberated 6-amino-D-luciferin can participate in the bioluminescent reaction, producing light. nih.govu-szeged.hu This "pro-luminescent" or "caged" approach forms the basis for highly sensitive assays, particularly for detecting enzyme activity. medchemexpress.com For instance, if a peptide sequence recognized by a specific protease is attached to aminoluciferin, the protease's activity can be monitored by the resulting light emission. u-szeged.humedchemexpress.com
Rationale for Fmoc Protection in 6-Fmoc-amino-D-luciferin for Bioconjugation
To create specific peptide-aminoluciferin conjugates, it is necessary to build a peptide chain onto the amino group of 6-amino-D-luciferin in a controlled, stepwise manner. This is where the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group becomes essential. The Fmoc group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS).
By attaching the Fmoc group to the amino group of 6-amino-D-luciferin, we create this compound. This protection prevents the amino group of luciferin from undergoing unwanted reactions during the coupling of the first amino acid in the peptide chain. In SPPS, the desired peptide is assembled sequentially. The Fmoc group on the growing peptide chain is removed with a mild base, typically piperidine (B6355638), to expose a free amine for the next amino acid coupling. The use of this compound allows for the incorporation of the aminoluciferin moiety at a specific position within a peptide sequence, enabling the creation of highly specific and sensitive bioluminescent probes for a wide range of biological applications. nih.govu-szeged.hu
Data Tables
Table 1: Chemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Features |
| D-Luciferin | C₁₁H₈N₂O₃S₂ | 280.32 | Natural substrate for firefly luciferase. |
| 6-Amino-D-luciferin | C₁₁H₉N₃O₂S₂ | 279.34 | Amino-functionalized analog for conjugation. |
| This compound | C₂₆H₂₁N₃O₄S₂ | 501.59 | Fmoc-protected for peptide synthesis. |
Table 2: Research Findings on Aminoluciferin-Based Probes
| Probe Type | Target Enzyme | Principle | Key Finding | Reference |
| Peptide-aminoluciferin | Proteases (e.g., caspases, FAP, POP) | Proteolytic cleavage of the peptide releases aminoluciferin, generating a light signal. | Enables highly sensitive, real-time monitoring of specific protease activity in vitro and in vivo. u-szeged.hu | |
| N-Z-DEVD-aLuc | Caspase-3 | Cleavage of the DEVD peptide sequence by caspase-3 during apoptosis liberates aminoluciferin. | Successfully used to detect apoptotic signals in a glioma transplantation model. | |
| Fmoc-Gly-Pro-aLuc | FAP and POP/PREP | Cleavage of the Gly-Pro sequence by these cancer-related proteases results in luminescence. | Demonstrated the applicability of synthesized Fmoc-protected aminoluciferin conjugates in enzyme activity assays. u-szeged.hu |
Structure
3D Structure
Properties
CAS No. |
578705-47-2 |
|---|---|
Molecular Formula |
C26H19N3O4S2 |
Molecular Weight |
501.6 g/mol |
IUPAC Name |
2-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C26H19N3O4S2/c30-25(31)21-13-34-23(29-21)24-28-20-10-9-14(11-22(20)35-24)27-26(32)33-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21H,12-13H2,(H,27,32)(H,30,31) |
InChI Key |
ZKXGWUCUGSIASJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Fmoc Amino D Luciferin and Its Conjugates
Strategies for Precursor Synthesis: 6-Amino-2-cyanobenzothiazole (B113003)
6-Amino-2-cyanobenzothiazole (ACBT) is a crucial intermediate, valued for its amine handle which allows for straightforward derivatization. technologynetworks.comwhiterose.ac.uknih.gov Its synthesis has been approached through various routes, aiming for scalability, cost-effectiveness, and safety. technologynetworks.comwhiterose.ac.uknih.gov
Conventional syntheses of 6-Amino-2-cyanobenzothiazole are typically multi-step procedures that begin with a substituted benzothiazole (B30560) core. A common and well-documented route starts from 2-chlorobenzothiazole (B146242). semanticscholar.org This pathway involves a sequence of three key chemical transformations: nitration, reduction, and cyanation.
The general synthetic scheme proceeds as follows:
Nitration: 2-Chlorobenzothiazole is first nitrated to introduce a nitro group at the 6-position, yielding 2-chloro-6-nitrobenzothiazole (B1294357). semanticscholar.orgresearchgate.net
Reduction: The nitro group of 2-chloro-6-nitrobenzothiazole is then reduced to an amino group to form 6-amino-2-chlorobenzothiazole (B112346). semanticscholar.orgresearchgate.net
Cyanation: The final step involves the replacement of the chlorine atom at the 2-position with a cyano group to yield the target molecule, 6-Amino-2-cyanobenzothiazole. semanticscholar.org
An alternative reported route involves the nitration of 2-aminobenzothiazole, followed by reduction and subsequent Sandmeyer reaction to introduce the cyano group. mdpi.com However, routes starting from 2-chlorobenzothiazole are often preferred for their practicality and scalability. nih.gov
Each step in the synthesis of ACBT has been a subject of optimization to improve yield, safety, and scalability.
Nitration: The nitration of the benzothiazole ring is a standard aromatic electrophilic substitution. One reported method involves treating the starting material with a mixture of concentrated sulfuric acid and potassium nitrate (B79036) at controlled temperatures (0–15°C). researchgate.net Careful control of the reaction temperature is crucial to manage the exothermic nature of the reaction and to ensure regioselectivity for the 6-position.
Reduction: The reduction of the 6-nitro group to the 6-amino group is a fundamental transformation. While catalytic hydrogenation or the use of reagents like zinc in acidic medium are common methods for aromatic nitro reduction, a practical and scalable approach utilizes iron powder in the presence of an acid source like ammonium (B1175870) chloride in a refluxing solvent mixture such as ethyl acetate (B1210297) and water. nih.govresearchgate.net This method is often favored in larger-scale preparations due to its cost-effectiveness and operational simplicity. nih.gov
Cyanation: The cyanation step is perhaps the most critically evaluated transformation in the synthesis of ACBT. The traditional method involves reacting 6-amino-2-chlorobenzothiazole with potassium cyanide (KCN) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.govsemanticscholar.org However, this method suffers from several drawbacks, including sluggish reaction rates, the use of highly toxic KCN in a skin-penetrating solvent, and challenging workups, often resulting in low and variable yields. nih.gov
To overcome these limitations, an improved, organocatalytic method has been developed. technologynetworks.comwhiterose.ac.uknih.govnih.gov This approach utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for the cyanation of 2-chloro-6-nitrobenzothiazole with sodium cyanide (NaCN) in an acetonitrile/water solvent system at room temperature. nih.gov This method offers significant advantages in terms of safety, reaction conditions, yield, and scalability. The reduction of the nitro group is then performed in the subsequent step to afford ACBT. nih.gov
| Method | Cyanide Source | Solvent | Conditions | Key Advantages | Key Disadvantages | Typical Yield |
|---|---|---|---|---|---|---|
| Traditional | KCN | DMSO | 130°C | Established procedure | High temperature, toxic solvent, sluggish, difficult workup, variable yield | 30-50% |
| DABCO-Catalyzed | NaCN | Acetonitrile/Water | Room Temperature | Mild conditions, safer solvent, scalable, high yield | Requires catalyst | 83-93% |
Chemical Derivatization and Fmoc-Amino Acid Incorporation
With the successful synthesis of the ACBT precursor, the next stage involves attaching a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid to the 6-amino group. This step transforms the precursor into a building block suitable for solid-phase peptide synthesis. frontiersin.orgnih.gov
The coupling reaction forms an amide bond between the carboxylic acid of the Fmoc-protected amino acid and the primary amine of ACBT. A specific example is the coupling of Fmoc-Asp(OtBu)-OH to ACBT. frontiersin.orgresearchgate.net In this procedure, the Fmoc-protected amino acid is activated and then reacted with ACBT in an anhydrous solvent like dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). researchgate.net The base is essential to neutralize the acid formed during the reaction and to facilitate the coupling process. The reaction is typically carried out overnight at room temperature to ensure completion. researchgate.net
The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions, particularly racemization of the amino acid. bachem.compeptide.com
For the synthesis of an Fmoc-Asp(OtBu)-ACBT conjugate, Tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) has been reported as an effective coupling reagent. researchgate.net TCFH is a urea-type reagent that rapidly activates the carboxylic acid, facilitating its reaction with the amine.
A variety of other coupling reagents are widely used in peptide synthesis and could be applicable for this transformation. These reagents are broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. peptide.commerckmillipore.com
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (B1669883) (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective activators. merckmillipore.com They are often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve coupling efficiency. merckmillipore.commdpi.com
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and the byproducts are generally less hazardous than those from older reagents like BOP. merckmillipore.com
Aminium/Uronium Salts: This class includes popular reagents like HBTU, TBTU, and HATU. peptide.com They are known for their high reactivity and are widely used in both solution-phase and solid-phase peptide synthesis. bachem.commerckmillipore.com
| Reagent Class | Example Reagent | Abbreviation | Characteristics |
|---|---|---|---|
| Urea-type | Tetramethylchloroformamidinium hexafluorophosphate | TCFH | Reported for coupling Fmoc-amino acids to ACBT. |
| Carbodiimide | Diisopropylcarbodiimide | DIC | Cost-effective; urea (B33335) byproduct is soluble in common solvents. Often used with HOBt. |
| Phosphonium Salt | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Highly efficient with less hazardous byproducts compared to BOP. |
| Aminium Salt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Very popular for solid-phase synthesis; rapid coupling with low racemization. |
Cyclization Chemistry for 6-Fmoc-amino-D-luciferin Formation
The final step in the synthesis of this compound is the formation of the thiazoline (B8809763) ring. This is achieved through a biomimetic condensation reaction between the cyano group of the Fmoc-amino acid-ACBT conjugate and D-cysteine. frontiersin.orgiris-biotech.denih.govresearchgate.net This reaction is a key example of "click chemistry" due to its high efficiency and selectivity under mild conditions. iris-biotech.de
The reaction involves dissolving the Fmoc-amino acid-ACBT conjugate in a mixture of solvents such as methanol (B129727) (MeOH) and tetrahydrofuran (B95107) (THF). frontiersin.orgresearchgate.net An aqueous solution of D-cysteine hydrochloride monohydrate is then added. frontiersin.orgresearchgate.net The reaction mechanism proceeds via nucleophilic attack of the thiol group of D-cysteine on the carbon of the nitrile, followed by an intramolecular cyclization involving the amino group of D-cysteine, which forms the stable thiazoline ring and eliminates ammonia. iris-biotech.de
The pH of the reaction mixture is a critical parameter. The reaction is initiated at a low pH due to the D-cysteine salt, and a base, such as a sodium bicarbonate solution, is added dropwise to raise the pH and liberate the free cysteine, driving the reaction to completion. frontiersin.orgresearchgate.net This controlled addition of base ensures the reaction proceeds efficiently to yield the final product, this compound. frontiersin.org This molecule is then ready for applications such as incorporation into peptide sequences for creating protease-activated bioluminescent probes. frontiersin.orgnih.gov
Reaction with D-Cysteine Hydrochloride Monohydrate
The formation of the thiazoline ring in 6-amino-D-luciferin derivatives is achieved through a condensation reaction with D-cysteine. A common precursor is a 6-amino-2-cyanobenzothiazole molecule, which has already been coupled to an Fmoc-protected amino acid.
The synthesis proceeds by dissolving the Fmoc-amino acid-6-amino-2-cyanobenzothiazole conjugate in a solvent mixture, typically containing methanol (MeOH) and tetrahydrofuran (THF). frontiersin.org To this solution, an aqueous solution of D-cysteine hydrochloride monohydrate (D-Cys·HCl·H₂O) is added at room temperature under an inert atmosphere, such as argon. frontiersin.org
Initially, the pH of the mixture is acidic due to the hydrochloride salt. frontiersin.org To facilitate the reaction, the cysteine must be in its free base form. This is accomplished by the careful, dropwise addition of a base, such as a 5% (m/m) sodium bicarbonate (NaHCO₃) solution. frontiersin.orgu-szeged.hu The pH is continuously monitored and maintained between 7.3 and 7.4 during this addition to ensure the release of cysteine from its salt without causing degradation of the reactants. frontiersin.org As the pH is adjusted, the Fmoc-protected amino-D-luciferin conjugate begins to form. The reaction progress can be observed as the starting material precipitates at an acidic pH and then redissolves as it converts to its sodium salt form under slightly basic conditions. frontiersin.orgu-szeged.hu After stirring for a period, typically around two hours, the organic solvents are removed under reduced pressure to yield the crude product. frontiersin.orgu-szeged.hu
Stereochemical Considerations in Luciferin (B1168401) Ring Formation
The bioluminescent activity of luciferin is critically dependent on its stereochemistry. The naturally active form is D-luciferin, which has an (S)-configuration at the C4 position of the thiazoline ring. semanticscholar.org This specific stereoisomer is required for the luciferin-luciferase reaction that produces light. nih.gov
During the chemical synthesis of this compound, the stereochemistry of the final molecule is dictated by the starting materials. The key step is the condensation reaction that forms the thiazoline ring. By using D-cysteine, which possesses the desired (R)-configuration, the subsequent cyclization reaction with the 2-cyanobenzothiazole precursor proceeds with retention of stereochemistry, yielding the correct (4S)-thiazoline ring structure in the final luciferin product. researchgate.net This facile addition of D-cysteine to the nitrile functionality is a reliable method for generating the required stereocenter for biological activity. researchgate.net Therefore, the use of optically pure D-cysteine is paramount to ensure the synthesis of the biologically active D-luciferin conjugate.
Peptide Conjugation Strategies Utilizing this compound
A general strategy for creating N-peptide-6-amino-D-luciferin conjugates involves a hybrid liquid/solid-phase synthesis method. researchgate.netnih.gov In this approach, a protected C-terminal amino acid is first coupled to 6-amino-2-cyanobenzothiazole in the liquid phase. frontiersin.org This intermediate is then reacted with D-cysteine to form the protected amino acid-6-amino-D-luciferin conjugate. frontiersin.org This luciferin derivative is subsequently attached to a solid support resin for the stepwise elongation of the peptide chain. frontiersin.orgnih.gov
Solid-Phase Peptide Synthesis (SPPS) for N-Peptide-6-amino-D-luciferin Conjugates
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for building peptide chains onto the this compound core. However, direct loading of the luciferin molecule onto a solid support followed by peptide elongation has been found to be challenging due to the instability of the thiazoline moiety, which can oxidize to an inactive thiazole (B1198619) derivative. researchgate.net A more successful strategy involves preparing the full luciferin-amino acid conjugate first and then anchoring it to the resin. frontiersin.org
For instance, in the synthesis of an N-Z-Asp-Glu-Val-Asp-6-amino-D-luciferin conjugate, two common resins were evaluated: 2-chlorotrityl chloride resin and p-alkoxybenzyl alcohol resin (also known as Wang resin). frontiersin.org The loading efficiency, which measures the amount of the initial molecule successfully attached to the resin, was significantly different between the two. The Wang resin demonstrated a superior loading capacity of 50%, compared to only 30% for the 2-chlorotrityl chloride resin. frontiersin.org Consequently, the p-alkoxybenzyl alcohol resin was selected for the subsequent peptide synthesis steps. frontiersin.org The coupling reaction to the Wang resin is typically performed in an anhydrous solvent like dichloromethane (DCM) using coupling agents such as dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. frontiersin.orgresearchgate.net
| Resin Type | Achieved Loading Efficiency | Reference |
|---|---|---|
| p-Alkoxybenzyl Alcohol (Wang) Resin | 50% | frontiersin.org |
| 2-Chlorotrityl Chloride Resin | 30% | frontiersin.org |
Once the initial Fmoc-amino acid-luciferin conjugate is anchored to the solid support, the peptide chain is extended using the standard Fmoc-based SPPS strategy. frontiersin.org This process involves a repeating cycle of two main steps:
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed to expose a free amine. This is typically achieved by treating the resin-bound peptide with a solution of 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF). frontiersin.org Alternative conditions, such as using 3% 1,8-Diazabicycloundec-7-ene (DBU) in DMF, have also been reported to yield good results. acs.org
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly freed amine. Standard coupling reagents like DCC and HOBt in DMF are used to facilitate the formation of the amide bond. frontiersin.org
This cycle is repeated for each amino acid in the desired peptide sequence. After the final amino acid is coupled, the N-terminal protecting group may be retained or replaced with another group, such as a benzyloxycarbonyl (Z) group, which can enhance the biological stability of the peptide. frontiersin.org Finally, the completed peptide-luciferin conjugate is cleaved from the resin using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA) and water (e.g., 95:5 v/v). frontiersin.org
An alternative to the stepwise elongation on a solid support is the use of fragment condensation. This approach involves synthesizing a protected peptide fragment separately and then coupling it to the luciferin precursor in a single step. This can be particularly advantageous for producing specific peptide-luciferin conjugates. u-szeged.humtak.hu
An optimized fragment condensation method has been described for the synthesis of Fmoc-Gly-Pro-6-amino-D-luciferin. u-szeged.hu The process consists of two main steps:
A pre-synthesized, protected dipeptide (Fmoc-Gly-Pro-OH) is coupled to 6-amino-2-cyanobenzothiazole. This reaction forms the N-(Fmoc-Gly-Pro)-6-amino-2-cyanobenzothiazole conjugate. u-szeged.hu
This conjugate is then reacted with D-cysteine under improved conditions to form the final Fmoc-Gly-Pro-6-amino-D-luciferin product with a reported yield of 78%. u-szeged.hu
Hybrid Liquid/Solid Phase Synthesis Approaches
A robust strategy for the synthesis of N-peptide-6-amino-D-luciferin conjugates utilizes a hybrid method that combines liquid-phase and solid-phase techniques. frontiersin.orgresearchgate.netnih.gov This approach is particularly effective for preparing complex molecules, such as the known caspase substrate N-Z-Asp-Glu-Val-Asp-6-amino-D-luciferin (N-Z-DEVD-aLuc). frontiersin.orgresearchgate.net The general methodology involves synthesizing a protected amino acid-aminoluciferin conjugate in the liquid phase, which is then anchored to a solid support for subsequent peptide chain elongation. frontiersin.orgnih.gov
The synthesis begins with the preparation of the key intermediate, 6-amino-2-cyanobenzothiazole. frontiersin.org An appropriately protected C-terminal amino acid, for instance, Fmoc-Asp(OtBu)-OH, is then coupled to this intermediate. frontiersin.org This coupling can be challenging due to the deactivated amino group of the benzothiazole. Standard coupling agents like DCC may be insufficient, necessitating more powerful reagents such as TCFH (chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate). frontiersin.org
The resulting conjugate, Fmoc-Asp(OtBu)-6-amino-2-cyanobenzothiazole, is then reacted with D-cysteine hydrochloride monohydrate. frontiersin.org This crucial step involves a condensation reaction that forms the thiazoline ring of the luciferin core. The reaction is typically carried out in a mixed solvent system (e.g., MeOH, THF, and water) under controlled pH, using a base like sodium bicarbonate to liberate the free cysteine. frontiersin.org This process yields the protected amino acid-6-amino-D-luciferin conjugate (e.g., Fmoc-Asp(OtBu)-6-amino-D-luciferin) in the liquid phase. frontiersin.org
Following its synthesis and purification, this conjugate is attached to a solid support, such as a p-alkoxybenzyl alcohol (Wang) resin. frontiersin.org The loading of the conjugate onto the resin is a critical step, with studies showing that Wang resin can achieve higher loading efficiency (around 50%) compared to other supports like 2-chlorotrityl chloride resin (30%). frontiersin.org Once the initial conjugate is anchored to the solid support, the peptide chain can be extended using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. frontiersin.orgnih.gov
| Step | Description | Key Reagents & Solvents | Reference |
|---|---|---|---|
| 1. Amide Coupling (Liquid Phase) | Coupling of a protected amino acid (Fmoc-Asp(OtBu)-OH) to 6-amino-2-cyanobenzothiazole. | TCFH, DIPEA, dry DCM | frontiersin.org |
| 2. Luciferin Core Formation (Liquid Phase) | Reaction of the cyanobenzothiazole conjugate with D-cysteine to form the thiazoline ring. | D-cysteine·HCl·H₂O, MeOH, THF, NaHCO₃ | frontiersin.org |
| 3. Resin Attachment (Solid Phase) | Immobilization of the Fmoc-amino acid-6-amino-D-luciferin conjugate onto a solid support. | p-alkoxybenzyl alcohol resin, DCC, HOBt, DMAP, dry DCM | frontiersin.org |
| 4. Peptide Elongation (Solid Phase) | Standard Fmoc-SPPS to build the desired peptide sequence on the resin-bound luciferin. | Fmoc-protected amino acids, coupling reagents (e.g., DCC/HOBt), piperidine | researchgate.net |
Analytical Characterization of Synthetic Intermediates and Final Products
Rigorous analytical characterization is essential at each stage of the synthesis to confirm the structure and purity of all intermediates and the final products. A combination of chromatographic and spectroscopic techniques is typically employed.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary tool for assessing the purity of the synthesized compounds and for their purification. frontiersin.org For example, the intermediate Fmoc-Asp(OtBu)-6-amino-2-cyanobenzothiazole was analyzed using a 50–100% gradient of solvent B, showing a retention time (t_R) of 10.591 minutes. frontiersin.org The final purified N-Z-DEVD-aLuc conjugate exhibited a retention time of 18.555 minutes under a different gradient. researchgate.net
Mass spectrometry (MS) is used to confirm the molecular weight of the target compounds. Time-of-flight (TOF) mass spectrometry can provide high-resolution mass data. The [M+H]⁺ ion for Fmoc-Asp(OtBu)-6-amino-2-cyanobenzothiazole was observed at an m/z of 569.2070. frontiersin.org Similarly, the final N-Z-DEVD-aLuc product was confirmed by its [M+H]⁺ ion at m/z 872.3. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation. Both ¹H-NMR and ¹³C-NMR are used to confirm the structure of the synthesized molecules, such as Fmoc-Pro-6-amino-D-luciferin, by ensuring all expected signals are present and correctly assigned. u-szeged.hu
Finally, the loading efficiency of the luciferin conjugate onto the solid-phase resin is quantified. This can be achieved by cleaving the molecule from a small, weighed amount of the dried resin using an acid like trifluoroacetic acid (TFA) and then analyzing the filtrate by RP-HPLC. The amount of cleaved product is compared against a standard solution of known concentration to calculate the loading percentage. frontiersin.org
| Compound | Analytical Method | Observed Result | Reference |
|---|---|---|---|
| Fmoc-Asp(OtBu)-6-amino-2-cyanobenzothiazole | RP-HPLC | t_R = 10.591 min | frontiersin.org |
| Fmoc-Asp(OtBu)-6-amino-2-cyanobenzothiazole | Mass Spectrometry (TOF) | m/z = 569.2070 [M+H]⁺ | frontiersin.org |
| N-Z-DEVD-aLuc | RP-HPLC | t_R = 18.555 min | researchgate.net |
| N-Z-DEVD-aLuc | Mass Spectrometry (ESI) | m/z = 872.3 [M+H]⁺ | researchgate.net |
| Fmoc-Pro-6-amino-D-luciferin | NMR and LC-MS | Structure attested | u-szeged.hu |
Biochemical Mechanisms of Luminescence with 6 Fmoc Amino D Luciferin Conjugates
Enzymatic Processing of N-Peptide-6-amino-D-luciferin Conjugates
The core principle of using N-peptide-6-amino-D-luciferin conjugates in protease assays lies in the controlled release of 6-amino-D-luciferin, a substrate for firefly luciferase. nih.govresearchgate.net This release is contingent upon the enzymatic activity of a specific protease that recognizes and cleaves a peptide sequence attached to the aminoluciferin (B605428) molecule.
Proteolytic Cleavage and the Release of Free 6-Amino-D-luciferin
N-peptide-6-amino-D-luciferin conjugates are designed as "pro-luciferin" substrates, which are initially non-luminescent. The peptide portion of the conjugate serves as a recognition site for a target protease. nih.govresearchgate.net When the specific protease is present, it binds to its recognition sequence on the peptide and catalyzes the hydrolysis of the amide bond linking the peptide to the 6-amino group of the D-luciferin moiety. nih.govfrontiersin.org This proteolytic cleavage liberates free 6-amino-D-luciferin. nih.govfrontiersin.org The released 6-amino-D-luciferin can then participate in the subsequent bioluminescent reaction catalyzed by firefly luciferase. nih.govresearchgate.net The intensity of the light produced is directly proportional to the amount of 6-amino-D-luciferin released, and therefore, to the activity of the protease being measured. nih.govfrontiersin.org This principle allows for the sensitive detection of a wide array of proteases, including caspases, which are key mediators of apoptosis. u-szeged.huresearchgate.net For instance, the conjugate N-Z-Asp-Glu-Val-Asp-6-amino-D-luciferin (N-Z-DEVD-aLuc) is specifically designed to measure the activity of caspase-3. u-szeged.huresearchgate.net
Substrate Specificity of Proteases for Peptide Sequences
The versatility of this assay system stems from the ability to tailor the peptide sequence of the conjugate to be specific for a particular protease. nih.govresearchgate.net Different proteases, such as metalloproteases, chymotrypsin-like, trypsin-like, and caspase-like proteases, recognize and cleave distinct peptide sequences. nih.govfrontiersin.org By synthesizing conjugates with various peptide sequences, researchers can create highly specific probes for a wide range of proteases. cogershop.com
For example, a study demonstrated that a conjugate containing the Gly-Pro sequence was successfully cleaved by proteases like FAP and POP/PREP. u-szeged.hu Another approach, termed the "split luciferin" reaction, utilizes a peptide-D-cysteine conjugate and 6-amino-2-cyanobenzothiazole (B113003) (NH2-CBT). stanford.eduberkeley.edu Proteolytic cleavage of the peptide releases D-cysteine, which then reacts with NH2-CBT to form 6-amino-D-luciferin in situ. stanford.eduberkeley.edu This modular strategy allows for the construction of various bioluminogenic sensors for different proteases by simply altering the peptide sequence linked to D-cysteine. berkeley.edu
Table 1: Examples of Protease Substrates and their Target Enzymes
| Substrate Conjugate | Target Protease(s) | Reference |
|---|---|---|
| N-Z-Asp-Glu-Val-Asp-6-amino-D-luciferin (N-Z-DEVD-aLuc) | Caspase-3 | u-szeged.hu, researchgate.net |
| Fmoc-Gly-Pro-6-amino-D-luciferin | FAP, POP/PREP | u-szeged.hu |
| Asp-Glu-Val-Asp-D-Cys (used with NH2-CBT) | Caspase-3/7 | stanford.edu, berkeley.edu |
| Gly-Gly-Arg-(D-Cys) (used with NH2-CBT) | Thrombin | stanford.edu |
Firefly Luciferase-Catalyzed Oxidation of 6-Amino-D-luciferin
Once liberated, 6-amino-D-luciferin serves as a substrate for firefly luciferase, initiating a multi-step reaction that culminates in the emission of light. nih.govnih.gov While it is an analog of the native substrate, D-luciferin, it is still efficiently utilized by the enzyme. nih.govu-szeged.hu
ATP-Dependent Adenylation of 6-Amino-D-luciferin
The first step in the bioluminescent reaction is the activation of the 6-amino-D-luciferin molecule. wikipedia.orgnih.gov In the presence of adenosine (B11128) triphosphate (ATP) and magnesium ions (Mg²⁺), firefly luciferase catalyzes the adenylation of the carboxyl group of 6-amino-D-luciferin. nih.govwikipedia.orgnih.gov This reaction forms a highly reactive intermediate, luciferyl-adenylate (or more accurately in this case, 6-amino-luciferyl-adenylate), and releases pyrophosphate (PPi). nih.govwikipedia.org This initial activation step is an absolute requirement for the subsequent oxidative process. glpbio.com
Role of Molecular Oxygen and Magnesium Ions in the Luminescent Reaction
Following adenylation, the luciferyl-adenylate intermediate remains bound to the active site of the luciferase enzyme. wikipedia.org The subsequent critical step involves the oxidation of this intermediate by molecular oxygen. nih.govwikipedia.orgnih.gov This oxidative process is also dependent on the presence of magnesium ions, which are essential cofactors for the luciferase enzyme. nih.govresearchgate.net The enzyme's structure and the polarity of its active site play a significant role in modulating the reaction and the properties of the emitted light. researchgate.netnih.gov
Formation and Decomposition of Dioxetane Intermediate
The oxidation of the 6-amino-luciferyl-adenylate leads to the formation of a transient, high-energy, four-membered ring structure known as a dioxetanone intermediate. wikipedia.orggoogle.com This intermediate is highly unstable. google.com Its decomposition involves the cleavage of the peroxide bond and the release of carbon dioxide (CO₂). nih.gov This decomposition reaction generates an electronically excited state of the product molecule, oxyluciferin (specifically, 6-amino-oxyluciferin). nih.govwikipedia.org As this excited molecule relaxes to its ground state, it releases the excess energy in the form of a photon of light. nih.govwikipedia.org The color of the emitted light can be influenced by the specific structure of the luciferin (B1168401) analog and the microenvironment of the luciferase active site. nih.govresearchgate.net For 6-amino-D-luciferin, the emitted light is typically red-shifted compared to the yellow-green light produced from the natural substrate, D-luciferin. nih.govnih.gov
Chemiluminescent Principles and Photon Emission
The luminescence from probes derived from 6-Fmoc-amino-D-luciferin is not a direct property of the conjugate itself. Instead, the conjugate is a proluminescent probe. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a protecting group used during solid-phase peptide synthesis to link a peptide sequence to the 6-amino position of D-luciferin. nih.govacs.org In a typical assay, this Fmoc group is removed during the synthesis process, and the resulting peptide-aminoluciferin conjugate remains non-luminescent or "caged." The presence of a specific protease cleaves the amide bond between the peptide and the aminoluciferin. nih.govnih.gov This cleavage releases free 6-amino-D-luciferin, which can then enter the canonical luciferase-catalyzed reaction to produce light. nih.govnih.gov
The fundamental chemiluminescent reaction begins after 6-amino-D-luciferin is liberated. It follows a two-step process catalyzed by firefly luciferase in the presence of magnesium ions (Mg²⁺) and adenosine triphosphate (ATP). First, the carboxyl group of the aminoluciferin is adenylated by ATP to form luciferyl-adenylate (aLuc-AMP), an enzyme-bound intermediate, with the release of pyrophosphate (PPi). uef.finih.gov The second step is the oxidative decarboxylation of this intermediate by molecular oxygen, which leads to the formation of an electronically excited oxyluciferin molecule, carbon dioxide (CO₂), and adenosine monophosphate (AMP). nih.gov The process involves a highly unstable dioxetanone intermediate, the decomposition of which is the key energy-releasing step that generates the excited-state emitter. nih.govphotobiology.info
Following the initial activation to a luciferyl-adenylate intermediate, a proton is removed from the C4 carbon of the luciferin backbone. photobiology.info Molecular oxygen then adds to this position, leading to the formation of a transient, high-energy dioxetanone ring. photobiology.inforesearchgate.net The chemical strain within this four-membered ring facilitates its decomposition, which results in the release of CO₂ and the formation of oxyluciferin in an electronically excited state. nih.gov It is the subsequent decay of this excited molecule to its ground state that releases energy in the form of a photon of light. nih.gov
Research utilizing 6-amino-D-luciferin and its analogs has been instrumental in clarifying the specific form of the light emitter. Studies have shown that bioluminescence spectra generated with 5,5-dimethylaminoluciferin, an analog where the potential for enolization is blocked, are nearly identical to those produced with 6-amino-D-luciferin. acs.orgnih.gov This provides strong evidence that the keto-form of the excited amino-oxyluciferin is the actual light-emitting species. acs.orgnih.gov The color of the emitted light is therefore not determined by a keto-enol tautomerism of the emitter itself, but rather by the specific interactions between the keto-form of amino-oxyluciferin and the amino acid residues within the luciferase active site. acs.org The polarity of this microenvironment plays a crucial role in modulating the energy level of the excited state and, consequently, the wavelength of the emitted photon. acs.orgnih.gov
When the 6-hydroxyl group of D-luciferin is replaced with an amino group, as in 6-amino-D-luciferin, there is an impact on the luminescence efficiency. Substitution at the 6' position generally results in a weakening of the bioluminescent intensity. arkat-usa.org Experimental data indicates that the total luminescence of 6-amino-D-luciferin is approximately 74% of that observed with the native D-luciferin substrate. medchemexpress.com While the quantum yield is slightly reduced, the substrate remains highly effective for sensitive detection assays. Factors such as the hydrophobicity at the C-6 position and the specific microenvironment of the enzyme's active site are known to influence the quantum yield of aminoluciferin analogs. arkat-usa.org
Comparative Analysis of Bioluminescence Characteristics: 6-Amino-D-luciferin versus D-Luciferin
The substitution of the 6'-hydroxyl group in D-luciferin with an amino group induces significant and useful changes in the molecule's bioluminescent properties. These differences are primarily observed in the emission wavelength, sensitivity to pH, and enzyme kinetics.
A key distinction is the color of the emitted light. The emission maximum (λmax) of 6-amino-D-luciferin is highly dependent on the specific luciferase enzyme used. With green-yellow emitting luciferases, 6-amino-D-luciferin consistently produces red-shifted light compared to D-luciferin. acs.orgnih.gov Conversely, when paired with red-emitting luciferases, it results in a blue-shifted spectrum. acs.orgnih.gov For instance, with one luciferase, D-luciferin may emit at 557 nm, while 6-amino-D-luciferin emits at a longer wavelength of 593 nm. arkat-usa.org This modulation is attributed to how the 6'-amino group influences the polarity of the luciferase active site, which in turn stabilizes the excited state of the keto-oxyluciferin emitter. acs.org
Another critical difference is their response to pH. The bioluminescence of D-luciferin is famously pH-sensitive, typically shifting from yellow-green at alkaline pH (e.g., pH 8.0) to red at acidic pH (e.g., pH 6.0). acs.org In contrast, 6-amino-D-luciferin is largely pH-insensitive, maintaining a consistent emission spectrum across a range of pH values. acs.orgresearchgate.net This property makes it a valuable tool for biological assays where pH fluctuations might otherwise confound the results from D-luciferin.
From a kinetic perspective, the Michaelis-Menten constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of its maximum, also differs. In some studies, 6-amino-D-luciferin has been shown to have a lower Kₘ value compared to D-luciferin, suggesting a higher affinity for the luciferase enzyme. uct.ac.za This can be advantageous in cellular or in vivo imaging, as it implies that the enzyme can become saturated at a lower substrate concentration. uct.ac.za
Interactive Data Table: Comparative Properties of Luciferins
| Feature | D-Luciferin | 6-Amino-D-luciferin | Reference(s) |
| Emission Max (λmax) | ~557-560 nm (Yellow-Green) | ~588-593 nm (Red-shifted) | arkat-usa.orgmedchemexpress.com |
| pH Sensitivity | High (Color shifts with pH) | Low (pH-insensitive) | acs.orgresearchgate.net |
| Relative Luminescence | 100% (Reference) | ~74% | medchemexpress.com |
| Emitter Form | Keto/Enolate (Traditionally) | Keto-form | acs.orgnih.gov |
| Affinity (Kₘ) | Higher Kₘ (e.g., ~8.3 µM) | Lower Kₘ (e.g., ~0.62 µM) | uct.ac.za |
Applications of 6 Fmoc Amino D Luciferin Conjugates in Bioluminescent Reporter Systems
Ultrasensitive Detection and Quantification of Protease Activity
Bioluminescent assays utilizing peptide-conjugated aminoluciferin (B605428) are renowned for their exceptional sensitivity, often proving to be 10- to 100-fold more sensitive than comparable fluorescent methods. promega.denih.gov These assays are based on a "pro-luciferin" strategy, where a peptide-aminoluciferin conjugate is initially unable to act as a substrate for luciferase. promega.de When a target protease recognizes and cleaves the specific peptide sequence, it liberates 6-amino-D-luciferin. frontiersin.orgresearchgate.net This free aminoluciferin can then be oxidized by luciferase in a coupled reaction, generating a stable light signal that is directly proportional to the protease's activity. promega.denih.govtandfonline.com This approach results in extremely low background signals and exceptionally high signal-to-noise ratios, making it ideal for high-throughput screening and detecting even trace amounts of protease contamination. nih.govresearchgate.net
Assays for Caspase Family Proteases (e.g., Caspase-3)
A prominent application of this technology is in the development of assays for caspases, which are key mediators of apoptosis (programmed cell death). promega.com Specifically, highly sensitive and rapid assays for caspase-3, a critical executioner caspase, have been designed. nih.govpromega.com These assays employ a substrate where the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is conjugated to aminoluciferin, often with a benzyloxycarbonyl (Z) protecting group (Z-DEVD-aminoluciferin). promega.denih.govnih.gov
The DEVD sequence is a specific recognition and cleavage site for caspase-3 and the related caspase-7. tandfonline.comembopress.org Upon induction of apoptosis, activated caspase-3 cleaves the conjugate, releasing aminoluciferin, which then reacts with luciferase to produce light. nih.gov This homogeneous, single-step assay format is significantly faster and more sensitive than traditional fluorescent assays that use substrates like Z-DEVD-AMC or (Z-DEVD)2-R110. nih.govpromega.com The bioluminescent method has demonstrated signal-to-noise ratios approximately 80-fold greater than some fluorescent alternatives. promega.com This enhanced sensitivity allows for the real-time, non-invasive monitoring of apoptosis in both cell cultures and preclinical xenograft mouse models. nih.gov
Profiling of Metalloproteases, Serine Proteases, and Thiol Proteinases
The versatility of the aminoluciferin platform allows for the detection of a wide array of proteases beyond caspases. By creating a panel of substrates with different peptide sequences, researchers can profile the activity of various protease classes, including metalloproteases, serine proteases, and thiol (cysteine) proteinases. frontiersin.orgtandfonline.comresearchgate.net A bioluminescent assay using a combination of five different luminogenic peptide substrates demonstrated broader detection coverage and greater sensitivity than standard fluorescent assays based on a casein substrate. tandfonline.comresearchgate.net In one study, fifteen out of twenty different proteases tested showed significant signal-to-background ratios (>10) with the bioluminescent method, compared to only seven with the fluorescent approach. researchgate.net
This multiplexed approach provides a functional "fingerprint" of the protease activity within a sample, which is invaluable for designing specific inhibitors and studying complex biological systems. nih.govsinica.edu.tw Standard solid-phase peptide synthesis (SPPS) protocols, often using Fmoc chemistry, facilitate the creation of diverse peptide libraries that can be conjugated to aminoluciferin to profile protease specificity. frontiersin.orgresearcher.life
| Protease Class | Example Peptide Sequence (Attached to aminoluciferin) | Target Enzyme(s) |
| Cysteine Protease | Z-DEVD | Caspase-3, Caspase-7 |
| Serine Protease | Z-LRR | Trypsin-like proteases |
| Metalloprotease | Suc-LLVY | Chymotrypsin-like activity of the proteasome |
| Cysteine Protease | Z-nLPnLD | Caspase-6-like activity of the proteasome |
| Aminopeptidase | H-L | General aminopeptidases |
| This table presents a representative list of peptide sequences used in bioluminescent protease assays. Z = benzyloxycarbonyl; Suc = succinyl; nL = norleucine. |
Measurement of Specific Protease Enzyme Kinetics
Bioluminescent protease assays are well-suited for measuring enzyme kinetics due to the nature of the coupled-enzyme reaction. nih.govnih.gov In this homogeneous format, the protease cleavage of the peptide-aminoluciferin substrate and the subsequent luciferase-catalyzed oxidation of the released aminoluciferin occur simultaneously. nih.govtandfonline.com This coupling allows the reaction to rapidly achieve a steady state where the rate of aminoluciferin production by the protease is equal to the rate of its consumption by luciferase. nih.gov
The result is a stable, continuous luminescent signal, where the intensity of the light is directly proportional to the rate of the protease cleavage reaction. promega.de This "glow-type" luminescence, which can remain stable for several hours, allows for the real-time monitoring of protease activity and the determination of key kinetic parameters. nih.govnih.govresearchgate.net Maximum assay sensitivity is achieved when this steady state is reached, making it a very rapid method for kinetic analysis. nih.gov
Design and Implementation of Activatable and Caged Bioluminescent Probes
The core principle behind using 6-Fmoc-amino-D-luciferin conjugates is the creation of "caged" or "activatable" bioluminescent probes. nih.govnih.gov These probes are designed to be chemically inert and non-luminescent until they encounter a specific biological stimulus, such as the activity of a target enzyme. rsc.orgrsc.org This strategy provides a powerful method for activity-based sensing with high signal-to-noise ratios, as the signal is only generated in the presence of the target analyte. nih.govnih.gov
Principles of Caging and Uncaging Mechanisms
The "caging" of aminoluciferin is achieved by attaching a specific, enzyme-cleavable peptide sequence to its free amino group via a stable amide bond. nih.gov This modification effectively masks the aminoluciferin, preventing it from being recognized and utilized as a substrate by the luciferase enzyme. nih.govnih.gov In this "caged" state, the probe is bioluminogenically silent.
The "uncaging" mechanism is an enzymatic reaction. When the probe encounters its target protease, the enzyme recognizes and cleaves the appended peptide sequence. nih.gov This proteolytic cleavage breaks the amide bond, releasing free 6-amino-D-luciferin. researchgate.net The liberated, or "uncaged," aminoluciferin is now a fully functional substrate for luciferase, which catalyzes its oxidation to produce a detectable bioluminescent signal. nih.govnih.gov The intensity of the emitted light directly correlates with the activity of the uncaging enzyme.
To improve the efficiency of this process, self-immolative linkers, such as p-aminobenzyl alcohol (PABA), can be incorporated between the peptide and the aminoluciferin. nih.govrsc.orgnih.govresearchgate.net After the initial enzymatic cleavage of the peptide, these linkers are designed to spontaneously degrade, ensuring a rapid and complete release of the aminoluciferin reporter molecule. rsc.orgresearchgate.net
Development of Substrates for Specific Enzymatic Targets
The development of highly specific bioluminescent probes hinges on the selection of the peptide sequence conjugated to the aminoluciferin. nih.gov The specificity of the probe is dictated by the peptide's affinity for the target protease. sinica.edu.tw By employing peptide sequences that are known, selective substrates for a particular enzyme, researchers can design probes to monitor the activity of that specific enzyme.
For instance, to create a probe for caspase-3, the well-established DEVD recognition sequence is used. nih.gov Similarly, to target the immunoproteasome (iCP), a 4-mer peptide sequence known to be selective for the iCP over the standard proteasome (sCP) can be appended to aminoluciferin. nih.govrsc.org The synthesis of these targeted substrates is commonly achieved using standard 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). frontiersin.org This methodology allows for the stepwise elongation of a desired peptide chain, which can then be conjugated to the aminoluciferin core, enabling the creation of a vast library of probes for a multitude of enzymatic targets. frontiersin.orgresearcher.life
| Target Enzyme/Process | Peptide Sequence or Trigger | Reference |
| Caspase-3 / Apoptosis | Asp-Glu-Val-Asp (DEVD) | nih.govtandfonline.com |
| Immunoproteasome (iCP) | Specific 4-mer peptide | nih.govrsc.org |
| Granzyme B | Ile-Glu-Phe-Asp (IEFD) | nih.govresearchgate.net |
| Trypsin-like Proteases | Leu-Arg-Arg (LRR) | researchgate.net |
| This table provides examples of peptide sequences used to create specific, activatable bioluminescent probes based on the aminoluciferin scaffold. |
High-Throughput Screening (HTS) Applications
The unique properties of this compound make it a valuable tool in the synthesis of proluminescent substrates tailored for high-throughput screening (HTS). These substrates are integral to developing sensitive, rapid, and robust bioluminescent assays suitable for the large-scale screening campaigns common in drug discovery.
Miniaturization and Automation of Bioluminescent Assays
Bioluminescent assays utilizing substrates derived from 6-amino-D-luciferin are exceptionally well-suited for the miniaturized and automated formats required for HTS. The high sensitivity of luciferase-based detection allows for the use of very small sample volumes, making it possible to conduct assays in 96-well, 384-well, or even higher-density plate formats. sapphirebioscience.com This miniaturization reduces the consumption of costly reagents and valuable compound libraries.
The "add-mix-read" nature of these assays simplifies automation. promega.com Typically, a single reagent containing the necessary components (luciferase, ATP, and the peptide-aminoluciferin conjugate) is added to the sample. promega.com If the target enzyme is present, it cleaves the peptide, releasing 6-amino-D-luciferin, which is then consumed by luciferase to produce a light signal proportional to enzyme activity. frontiersin.org This straightforward workflow minimizes the number of steps, making it robust and easily adaptable for robotic liquid handling systems, thereby increasing throughput and reproducibility. The stability of engineered luciferases and the glow-type light emission kinetics that have been developed ensure that the luminescent signal can be stable over extended periods, providing a flexible window for plate reading in an automated HTS environment. sigmaaldrich.com
Screening for Protease Inhibitors and Modulators
A primary application of this compound is in the synthesis of peptide conjugates for screening protease inhibitors. nih.gov Proteases are a significant class of drug targets implicated in numerous diseases. nih.gov By using solid-phase peptide synthesis, the Fmoc-protected aminoluciferin can be incorporated at the C-terminus of a specific peptide sequence recognized by a target protease. frontiersin.orgabcam.com
This creates a "pro-luciferin" substrate that is dark until acted upon by the enzyme. When the protease cleaves the peptide bond, it liberates 6-amino-D-luciferin. frontiersin.orgnih.gov The released aminoluciferin then serves as a substrate for firefly luciferase, generating a luminescent signal. promega.com In an HTS context, a library of potential inhibitor compounds is screened by adding them to the reaction. A decrease or absence of light indicates that the compound has inhibited the protease, preventing the release of 6-amino-D-luciferin. This "off-to-on" signal change provides a highly sensitive and direct measure of protease inhibition. Assays have been developed for a wide array of proteases, demonstrating the versatility of this approach. sapphirebioscience.com
| Protease Class | Example Target | Peptide Sequence (Example) | Associated Disease Area |
|---|---|---|---|
| Cysteine Protease | Caspase-3/-7 | DEVD (Asp-Glu-Val-Asp) | Apoptosis, Cancer |
| Serine Protease | Chymotrypsin | Suc-LLVY (Succinyl-Leu-Leu-Val-Tyr) | Inflammation, Digestive Disorders |
| Serine Protease | Trypsin | PFR (Pro-Phe-Arg) | Pancreatitis, Cystic Fibrosis |
| Serine Protease | Thrombin | Boc-VPR (tert-Butoxycarbonyl-Val-Pro-Arg) | Cardiovascular Disease, Coagulation |
| Cysteine Protease | Cathepsin B | Z-RR (Benzyloxycarbonyl-Arg-Arg) | Cancer, Arthritis |
Cellular and In Vitro Bioluminescence Research Models
Beyond HTS, conjugates synthesized using this compound are powerful reagents for studying enzyme function in more complex biological systems, including cell lysates and intact living cells.
Assays for Enzyme Activity in Cell Lysates and Extracts
Researchers can quantify the activity of specific intracellular enzymes by applying peptide-aminoluciferin substrates to cell lysates or tissue homogenates. abcam.co.jp In this method, cells are first lysed to release their contents, including the target enzyme. The proluminescent substrate is then added to the lysate. The endogenous enzyme cleaves the substrate, releasing 6-amino-D-luciferin, and the resulting light output is measured with a luminometer. abcam.co.jp
This approach offers significant advantages over fluorescent-based methods, as bioluminescence assays have virtually no background signal from the biological matrix, leading to superior sensitivity. nih.gov It allows for the precise measurement of enzyme activity under various conditions, such as after treating cells with a drug or to compare activity between healthy and diseased tissue samples. The kinetics of the light reaction in a crude lysate can differ from those with purified enzyme, so standardization is important for quantitative comparisons. abcam.co.jp
Monitoring Intracellular Biochemical Processes
A key advantage of aminoluciferin-based probes is their ability to permeate cell membranes, enabling the monitoring of biochemical processes within living, intact cells. sapphirebioscience.com This allows for the dynamic, real-time study of cellular events like apoptosis (programmed cell death).
For example, to monitor apoptosis, a substrate such as N-Z-DEVD-amino-D-luciferin, which contains the recognition sequence for caspases-3 and -7, is added to the cell culture medium. promega.comfrontiersin.org The substrate enters the cells, and if the apoptotic cascade has been initiated, active caspases will cleave the DEVD peptide, liberating 6-amino-D-luciferin. promega.com The subsequent light production, catalyzed by co-expressed luciferase, can be measured over time to track the progression of apoptosis. This live-cell assay format is non-destructive, allowing for continuous monitoring of cellular responses to stimuli. abcam.co.jp
| Intracellular Process | Target Enzyme(s) | Application |
|---|---|---|
| Apoptosis | Caspase-3, -7, -8, -9 | Studying programmed cell death in cancer, neurodegeneration |
| Inflammation | Matrix Metalloproteinases (MMPs) | Monitoring inflammatory responses and tissue remodeling |
| Protein Degradation | Proteasome | Investigating ubiquitin-proteasome pathway function |
| Viral Replication | Viral Proteases (e.g., HIV protease) | Screening for antiviral compounds, studying viral life cycles |
Utilization in Pre-Clinical In Vivo Bioluminescence Imaging (BLI)
The application of 6-amino-D-luciferin conjugates extends into pre-clinical animal models, enabling non-invasive, whole-body imaging of enzyme activity. nih.gov Bioluminescence Imaging (BLI) is a powerful technique for longitudinally monitoring cellular and molecular events in living animals, typically mice. innoserlaboratories.com
In a typical BLI experiment, tumor cells, stem cells, or pathogens that are genetically engineered to express a luciferase enzyme are introduced into a mouse. duke.edu To visualize the activity of a specific protease in vivo, a corresponding peptide-aminoluciferin conjugate is administered to the animal, often via injection. medchemexpress.com The substrate distributes throughout the body and, upon reaching the luciferase-expressing cells, can be cleaved if the target protease is active. This cleavage releases 6-amino-D-luciferin, which is immediately used by the luciferase to produce photons. medchemexpress.com
This emitted light can pass through tissue and be detected by a highly sensitive CCD camera, generating an image that shows the location and intensity of the protease activity. nih.govinnoserlaboratories.com This technology allows researchers to monitor disease progression, such as the induction of apoptosis in a tumor following cancer therapy, in real-time within the context of a living organism. innoserlaboratories.commedchemexpress.com For example, the derivative N-Z-DEVD-aLuc was successfully used to detect apoptosis signals in a glioma tumor model in mice treated with an apoptosis-inducing agent. medchemexpress.com The ability to repeatedly image the same animal over time provides significant advantages for understanding dynamic biological processes and evaluating the efficacy of therapeutic interventions.
Imaging of Enzyme Activity in Animal Research Models
The use of this compound conjugates has revolutionized the non-invasive imaging of enzymatic activities in preclinical animal models. By designing luciferin (B1168401) substrates that are specifically cleaved by enzymes of interest, researchers can visualize and quantify the location and level of enzyme activity in real-time within a living animal. This approach offers significant advantages over traditional methods, which often require tissue biopsies and lack the ability to monitor dynamic changes.
A key application of this technology is in the study of diseases characterized by aberrant enzyme activity, such as cancer and inflammation. For instance, researchers have developed caged luciferin probes that are activated by caspases, a family of proteases that play a crucial role in apoptosis (programmed cell death). In a murine model of acute inflammation, a dual-analyte imaging strategy was employed to detect both hydrogen peroxide and caspase activity. nih.gov This was achieved by using two distinct caged luciferin derivatives, allowing for the simultaneous visualization of two different biological processes. nih.gov
The principle behind this technique is straightforward: a "caged" 6-amino-D-luciferin derivative is administered to an animal that expresses luciferase. In regions where the target enzyme is active, the caging group is cleaved, releasing 6-amino-D-luciferin. This then reacts with luciferase to produce a bioluminescent signal that can be detected and quantified using a sensitive camera. The intensity of the light produced is directly proportional to the activity of the enzyme.
| Enzyme Target | Caged Luciferin Probe | Animal Model | Key Finding |
| Caspases | DEVD-aminoluciferin | Murine model of drug-induced hepatotoxicity | Real-time, non-invasive imaging of apoptosis in the liver. |
| Cathepsin B | Z-RR-aminoluciferin | Mouse model of tumorigenesis | Visualization of tumor-associated protease activity. |
| Beta-galactosidase | Gal-aminoluciferin | Transgenic mice expressing LacZ | In vivo imaging of gene expression. |
Strategies for Optimizing Photon Flux and Tissue Penetration
A significant challenge in in vivo bioluminescence imaging is the attenuation of the light signal as it passes through biological tissues. Hemoglobin and melanin are major absorbers of light in the blue-to-yellow-green region of the spectrum, where native D-luciferin emits light (around 560 nm). mdpi.com To overcome this limitation, considerable effort has been dedicated to developing strategies that increase the photon flux and shift the emission wavelength to the near-infrared (NIR) region, where tissue penetration is significantly better.
One primary strategy involves the chemical modification of the luciferin molecule itself. The introduction of an amino group at the 6' position of D-luciferin, creating 6-amino-D-luciferin, results in a red-shifted light emission. nih.gov This is because the amino group alters the electronic properties of the oxyluciferin molecule, which is the light-emitting species in the bioluminescent reaction. nih.gov Further modifications to create analogs like AkaLumine have pushed the emission even further into the red and near-infrared spectrum. nih.gov
Another crucial aspect is the interplay between the luciferin analog and the luciferase enzyme. Different luciferases can produce different emission colors with the same substrate. nih.gov For example, green-yellow emitting luciferases tend to show a red-shifted spectrum with aminoluciferin, while red-emitting luciferases can display a blue-shifted spectrum. nih.gov This highlights the importance of matching the luciferin analog with an appropriate luciferase variant to achieve optimal light output and spectral properties for in vivo imaging. Researchers have engineered luciferase mutants that, when paired with specific luciferin analogs, can significantly enhance both the intensity and the wavelength of the emitted light. mdpi.com
Furthermore, the hydrophobicity of the luciferin analog can be modified to improve its biodistribution and cell membrane permeability. mdpi.com While increased hydrophobicity can enhance penetration into tissues like the brain, it can also lead to background signals in the liver. mdpi.com Therefore, a balance must be struck to achieve high-resolution imaging in the target tissue while minimizing off-target signals. mdpi.com
| Strategy | Mechanism | Advantage | Consideration |
| Chemical Modification of Luciferin | Introduction of functional groups (e.g., amino group) to alter electronic properties. | Red-shifted emission for better tissue penetration. | May alter enzyme kinetics and biodistribution. |
| Luciferase Engineering | Mutating the luciferase enzyme to optimize its interaction with the luciferin analog. | Increased photon flux and tailored emission wavelengths. mdpi.com | Requires careful selection of mutations and screening. |
| Optimizing Substrate Delivery | Modifying the hydrophobicity of the luciferin analog. | Improved cell membrane permeability and biodistribution. mdpi.com | Can lead to non-specific background signals in certain organs. mdpi.com |
| Orthogonal Luciferase-Luciferin Pairs | Developing unique enzyme-substrate pairs that do not cross-react with other bioluminescent systems. | Enables multiplexed imaging of different biological processes. | Requires the development and validation of new orthogonal pairs. |
By combining these strategies, researchers are continuously improving the sensitivity and utility of bioluminescence imaging, enabling the visualization of biological processes with unprecedented detail in deep tissues.
Spectroscopic Properties and Bioluminescence Output Modulation
Characterization of Bioluminescence Emission Spectra
The emission spectrum of a luciferin (B1168401) analogue is a critical determinant of its utility in bioluminescence imaging, as longer wavelengths (red and near-infrared) penetrate tissue more effectively. nih.gov The substitution of the 6'-hydroxyl group of D-luciferin with an amino group results in a significant red-shift in the emitted light. nih.gov
When used as a substrate for luciferase, 6-amino-D-luciferin exhibits a peak emission wavelength (λmax) of approximately 588 nm. medchemexpress.com This is a notable shift from the yellow-green light (peak at ~560 nm) produced by the native D-luciferin substrate with wild-type firefly luciferase. nih.govresearchgate.net The fluorescence emission wavelength of aminoluciferins has been found to be strongly correlated with their bioluminescence emission wavelength, suggesting the latter is primarily dictated by the photophysical properties of the luciferin molecule itself. acs.orgnih.gov The bioluminescence is typically red-shifted by 50–75 nm from the substrate's fluorescence. acs.orgnih.gov
The specific variant of the luciferase enzyme used has a profound impact on the emission spectrum of 6-amino-D-luciferin. Different beetle luciferases, which naturally produce a range of colors from green to red with D-luciferin, modulate the emission from aminoluciferin (B605428) differently. acs.orgnih.govresearchgate.net
Green-Yellow Emitting Luciferases: These enzymes typically display red-shifted bioluminescence spectra with 6-amino-D-luciferin compared to their emission with D-luciferin. acs.orgnih.gov
Red-Emitting Luciferases: Conversely, red-emitting luciferases, such as that from Phrixotrix hirtus, tend to show blue-shifted spectra with 6-amino-D-luciferin relative to the emission with the native substrate. acs.orgnih.gov
Specific mutations in the luciferase active site can also tune the emission wavelength. For instance, the R218K mutant of firefly luciferase results in a slight red-shift in bioluminescence for most aminoluciferin substrates. acs.orgnih.gov Another mutation, F247L, has been shown to significantly improve the light output from 6-amino-D-luciferin. nih.gov
Interactive Data Table: Emission Spectra of Aminoluciferins with Different Luciferases
| Luciferin Analogue | Luciferase Variant | Peak Emission (λmax) | Spectral Shift vs. D-luciferin |
| 6-Amino-D-luciferin | Beetle Luciferase (mutant) | 588 nm | Red-shifted |
| D-luciferin | Wild-Type Firefly | ~560 nm | Baseline |
| CycLuc6 | Wild-Type Firefly | 636 nm | Strongly Red-shifted |
| CycLuc10 | Wild-Type Firefly | 642 nm | Strongly Red-shifted |
| CycLuc10 | R218K Mutant Firefly | 648 nm | Further Red-shifted |
Strategies for Bioluminescence Wavelength Tuning
The color of light produced in the luciferase-luciferin reaction can be tuned by modifying either the luciferin substrate or the luciferase enzyme. nih.govmdpi.com
Modifying the chemical structure of 6-amino-D-luciferin is a key strategy for shifting the emission wavelength further into the red and near-infrared regions. Alkylation of the 6'-amino group or the creation of fused ring structures at the 5',6' positions can produce substrates that emit light at even longer wavelengths than the parent aminoluciferin. nih.gov Acyclic monoalkylated aminoluciferins generally have fluorescence emissions between 520 and 540 nm, while dialkylated versions are further red-shifted. nih.gov
Peak bioluminescence for various synthetic aminoluciferins can range from 594 nm to as high as 642 nm. acs.orgnih.gov For example, the cyclic aminoluciferin analogue CycLuc10 produces a peak emission at 642 nm with wild-type luciferase. acs.orgnih.gov This demonstrates that structural rigidity and modifications to the aminoluciferin scaffold are effective for tuning the emission color. acs.org
The microenvironment of the luciferase active site plays a crucial role in determining the color of the emitted light. The polarity of the luciferin binding site is a key factor; a more polar environment tends to weaken interactions between the enzyme and the excited oxyluciferin product, promoting red-shifted emissions. nih.govresearchgate.net Conversely, a more hydrophobic microenvironment favors green-yellow emission. nih.gov
Specific amino acid residues are critical for this color modulation. For example, the S347 residue in firefly luciferase is thought to form a hydrogen bond with the benzothiazole (B30560) nitrogen of D-luciferin, which is important for its binding and orientation. nih.gov Mutating this residue to alanine (B10760859) (S347A) can lower the rate of emission from D-luciferin while having less effect on aminoluciferins, suggesting a different binding or orientation mechanism for these analogues. acs.orgnih.gov A triple mutant (R218K, L286M, and S347A) has been shown to render D-luciferin almost inactive while increasing the photon flux from certain aminoluciferins. acs.org
Luminescence Intensity and Signal Stability
While aminoluciferins offer the advantage of red-shifted light, their light output kinetics can differ significantly from D-luciferin. Many aminoluciferin analogues exhibit a high initial burst of light that is followed by a rapid decay to a much lower level of sustained emission. nih.govacs.org This phenomenon is often attributed to product inhibition. nih.govacs.org
The total luminescence of 6-amino-D-luciferin is reported to be approximately 74% of that of native D-luciferin. medchemexpress.com However, the initial rate of photon flux can be lower. acs.org Despite a lower quantum yield in some cases, the red-shifted light from aminoluciferin analogues can lead to superior performance in in vivo imaging due to better tissue penetration. nih.govacs.orgnih.gov
To address the issue of low sustained light output, mutant luciferases have been developed. The F247L mutant, for example, improves the sustained light emission from 6-amino-D-luciferin by nearly five-fold, making it more suitable for continuous monitoring applications. nih.gov The development of such enzyme-substrate pairs, where a mutant luciferase shows high selectivity and activity for a synthetic aminoluciferin over D-luciferin, is a significant step toward creating orthogonal bioluminescent systems for multiplexed imaging. acs.orgnih.gov
Kinetic Profiles of Bioluminescence Reactions
The kinetic profile of the bioluminescence reaction involving 6-Fmoc-amino-D-luciferin is fundamentally distinct from that of its uncaged counterpart, D-luciferin. The presence of the fluorenylmethyloxycarbonyl (Fmoc) caging group introduces a preliminary, rate-determining step that governs the availability of the substrate for the luciferase enzyme. This results in a modulated light output characterized by a delayed onset and prolonged signal emission, a feature highly desirable for long-term imaging studies. berkeley.edu
Uncaging Step: The base-labile Fmoc group is cleaved from the 6-amino position of the luciferin backbone. This deprotection step releases the active substrate, 6-amino-D-luciferin.
Bioluminescent Step: The liberated 6-amino-D-luciferin interacts with firefly luciferase in the presence of ATP, Mg2+, and oxygen to produce light. nih.gov
The combination of these two kinetic processes—slow, sustained uncaging followed by the enzymatic reaction of a lower-intensity substrate—shapes the unique bioluminescent profile of this compound. Unlike the rapid "flash" kinetics often observed with D-luciferin, which typically peaks within minutes and then decays rapidly, the signal from this compound displays a "glow" kinetic profile. nih.govresearchgate.net This is characterized by a gradual increase in bioluminescence as the Fmoc group is cleaved and the concentration of free 6-amino-D-luciferin rises, followed by a prolonged period of sustained light emission. This extended signal duration is a significant advantage for continuous monitoring and long-term biological imaging applications. berkeley.edu
The table below provides a comparative illustration of the hypothetical kinetic profiles for D-luciferin versus a caged luciferin like this compound, highlighting the key differences in their bioluminescence output over time.
| Time Point | D-Luciferin (Relative Luminescence Units) | This compound (Relative Luminescence Units) |
| 0 min | 0 | 0 |
| 5 min | 85,000 | 10,000 |
| 10 min | 100,000 (Peak) | 25,000 |
| 20 min | 60,000 | 40,000 |
| 30 min | 35,000 | 50,000 (Peak) |
| 60 min | 10,000 | 45,000 |
| 90 min | 2,000 | 30,000 |
| 120 min | <500 | 15,000 |
Future Directions and Research Perspectives
Rational Design and Synthesis of Novel 6-Amino-D-luciferin Analogs and Conjugates
The modification of the 6-amino group of D-luciferin offers a powerful strategy for developing novel analogs and conjugates with tailored properties. frontiersin.org The rational design of these molecules focuses on enhancing characteristics such as brightness, emission wavelength, and substrate specificity for mutant luciferases. researchgate.netacs.org A key goal is to shift the bioluminescence emission into the near-infrared (NIR) window (650-900 nm), which allows for deeper tissue penetration and more sensitive in vivo imaging. acs.orgucl.ac.uk
Strategies for achieving these enhanced properties include:
Extension of π-Conjugation: Introducing additional π-conjugated systems to the luciferin (B1168401) backbone can effectively shift the emission to longer, more tissue-penetrant wavelengths. ucl.ac.uknih.gov
Conformational Restriction: Synthesizing rigid or conformationally locked analogs, such as those with fused ring systems, can lead to brighter probes. acs.orgucl.ac.uk For example, aminoluciferins with fused indoline rings (CycLuc) have demonstrated significantly increased photon flux compared to D-luciferin in living cells. acs.org
Peptide Conjugation: A significant area of development involves the synthesis of N-peptide-6-amino-D-luciferin conjugates. frontiersin.orgresearchgate.net Using a hybrid liquid/solid-phase synthesis method, specific peptide sequences that are substrates for enzymes of interest (e.g., caspases involved in apoptosis) can be attached to the 6-amino position. frontiersin.orgresearchgate.net This creates "pro-luciferin" substrates that only become active after enzymatic cleavage. frontiersin.org
| Analog/Conjugate Class | Design Strategy | Key Feature/Advantage | Reference Example |
|---|---|---|---|
| π-Extended Analogs | Adding π-conjugated bonds to the core structure. | Red-shifted emission for improved in vivo imaging. | Infra-luciferin |
| N-Alkylaminoluciferins | Introducing lipophilic N-cycloalkyl groups. | Elevated bioluminescent signals in vitro and in vivo. | N-cyclobutylaminoluciferin (cybLuc) nih.gov |
| Conformationally Restricted Analogs | Creating rigid structures with fused rings. | Increased photon flux and brightness. | CycLuc1 acs.org |
| Peptide Conjugates | Attaching enzyme-specific peptide sequences. | Activity-based probes for specific proteases. | N-Z-DEVD-aLuc (for Caspase-3) frontiersin.orgmedchemexpress.com |
Development of Advanced Bioluminescent Probes for Multi-Target Analysis
A major frontier in bioluminescence imaging is the simultaneous detection of multiple biological targets or processes within the same system. The versatility of the 6-amino-D-luciferin scaffold is central to this effort. By creating a portfolio of probes with distinct spectral properties or orthogonal activation mechanisms, researchers can achieve multiplexed imaging. researchgate.netjst.go.jp
Key approaches include:
Spectrally Resolved Probes: Developing a series of aminoluciferin (B605428) analogs that emit light at different wavelengths when paired with various wild-type or mutant luciferases. nih.govnih.gov For instance, certain analogs can produce different colors of light with distinct luciferase enzymes, enabling dual-color imaging in the same animal. nih.gov
"Caged" Luciferin Probes: This strategy involves masking the 6-amino or another critical functional group of the luciferin with a "caging" moiety. nih.govnih.govescholarship.org This cage is designed to be removed by a specific biological trigger, such as an enzyme or a reactive oxygen species. nih.govrsc.org Upon removal of the cage, the active aminoluciferin is released and can be oxidized by luciferase to produce light, providing a highly specific signal for the target activity. nih.govescholarship.org
Bioluminescence Resonance Energy Transfer (BRET): Conjugating 6-amino-D-luciferin to a fluorescent acceptor molecule, such as a near-infrared dye, creates a BRET system. nih.govresearchgate.net When the luciferin is oxidized by luciferase, the energy is transferred to the acceptor dye, which then emits light at its own characteristic, longer wavelength. This allows for the creation of probes with finely tuned and significantly red-shifted emissions. nih.gov
Integration of 6-Fmoc-amino-D-luciferin-Based Systems with Emerging Technologies
The full potential of 6-amino-D-luciferin derivatives will be realized through their integration with other advanced scientific technologies. These synergies promise to enhance sensitivity, expand analytical capabilities, and open new avenues of research.
High-Throughput Screening (HTS): Peptide-aminoluciferin conjugates are well-suited for HTS platforms to screen for inhibitors or activators of specific enzymes, such as proteases. frontiersin.org The high sensitivity and low background of bioluminescence make it superior to fluorescence for these applications. frontiersin.org
Advanced Nanomaterials: Coupling luciferase-luciferin systems with nanoparticles, such as quantum dots or upconversion nanoparticles, can significantly boost imaging sensitivity and provide novel functionalities. acs.org These hybrid systems can overcome some of the limitations of traditional bioluminescence imaging.
Genetically Encoded Sensors: While this compound is a synthetic small molecule, its derivatives are used in conjunction with genetically encoded luciferases. Advances in protein engineering and synthetic biology can create novel luciferase mutants that are specifically optimized for newly designed aminoluciferin analogs, creating highly specific and bright reporter pairs. acs.org This co-engineering of both enzyme and substrate is a powerful paradigm for creating next-generation biosensors. acs.org
Exploration of New Applications in Chemical Biology and Advanced Diagnostics
The development of functionalized probes from the 6-amino-D-luciferin scaffold is enabling the study of specific molecular events in living systems with unprecedented detail. rsc.org This is pushing the boundaries of chemical biology and creating new possibilities for advanced medical diagnostics. acs.org
Promising new applications include:
Enzyme Activity Profiling in Vivo: Probes designed as amides or peptides of aminoluciferin can be used to image the endogenous activity of specific enzymes, such as fatty acid amide hydrolase (FAAH) or caspases, directly in living animals. medchemexpress.comacs.org This provides a dynamic view of enzymatic processes related to pain, inflammation, and apoptosis. acs.org
Targeted Cancer Imaging: By conjugating aminoluciferin to ligands that recognize cancer-specific enzymes or cell surface receptors, it is possible to create probes that selectively generate light in the tumor microenvironment, aiding in both research and potential future diagnostics.
Sensing of Small Molecules and Ions: The "caged" probe strategy can be extended beyond enzymes to detect specific small molecules or ions. The caging group can be designed to be cleaved upon interaction with a target analyte, providing a bioluminescent readout of its concentration and location. rsc.org
| Application Area | Probe Type | Biological Target/Process Detected | Significance |
|---|---|---|---|
| Neurobiology/Pharmacology | Luciferin Amides | Fatty Acid Amide Hydrolase (FAAH) activity acs.org | In vivo monitoring of endocannabinoid system regulation. acs.org |
| Oncology/Cell Biology | Peptide-aLuc Conjugates | Caspase-3 activity (Apoptosis) frontiersin.orgmedchemexpress.com | Real-time imaging of programmed cell death in response to therapies. frontiersin.org |
| Immunology/Inflammation | Caged Peptide-aLuc Probes | Immunoproteasome activity nih.gov | Selective monitoring of proteasome activity in inflammatory conditions. nih.gov |
| Metabolite Sensing | Caged Luciferins | Specific small molecules and ions. rsc.org | Visualizing metabolic state and signaling pathways. |
Q & A
What is the mechanistic role of 6-Fmoc-amino-D-luciferin in protease activity assays?
Answer:
this compound functions as a protease-sensitive bioluminescent substrate. The peptide moiety conjugated via an amide bond to 6-amino-D-luciferin (aLuc) is cleaved by specific proteases, releasing free aLuc. This liberated aLuc is oxidized by firefly luciferase in the presence of ATP and O₂, generating light proportional to protease activity. Key methodological considerations include selecting peptide sequences compatible with the target protease and validating cleavage efficiency using kinetic luminescence measurements. Controls (e.g., protease inhibitors or scrambled peptides) are essential to confirm specificity .
What are the critical steps in synthesizing this compound conjugates?
Answer:
Synthesis involves three stages:
Precursor Preparation : Substitution of the 6-hydroxyl group in D-luciferin with an amino group to yield 6-amino-D-luciferin (aLuc) via cyanobenzothiazole intermediates (e.g., 6-amino-2-cyanobenzothiazole) .
Fmoc Protection : The amino group in aLuc is protected with Fmoc (9-fluorenylmethyloxycarbonyl) to prevent unwanted side reactions during peptide conjugation .
Peptide Conjugation : Solid-phase peptide synthesis (SPPS) is used to link the Fmoc-protected aLuc to protease-specific peptides (e.g., caspase-3 recognition sequences). Post-conjugation, the Fmoc group is removed under mild basic conditions to yield the final conjugate .
How can researchers optimize the synthesis of this compound conjugates for scalability?
Answer:
Scalability challenges arise from low yields in traditional routes. Optimization strategies include:
- Retrosynthetic Simplification : Using aniline derivatives and Appel’s salt (4,5-dichloro-1,2,3-dithiazolium chloride) to streamline aLuc precursor synthesis .
- Cost-Effective Protecting Groups : Replacing Boc (tert-butyloxycarbonyl) with Fmoc, which offers better stability during SPPS and easier deprotection .
- Batch Process Refinement : Scaling reactions under inert atmospheres to minimize oxidation and using HPLC purification to isolate high-purity intermediates .
What experimental controls are critical for longitudinal studies using this compound in protease assays?
Answer:
Longitudinal assays require controls to address enzyme stability and substrate depletion:
- Negative Controls : Use of protease-null cell lines or heat-inactivated enzymes to baseline luminescence.
- Substrate Stability Assays : Monitor aLuc release in protease-free buffers over time to account for non-specific hydrolysis.
- Internal Standards : Co-measurement of a stable luciferase variant (e.g., Renilla luciferase) to normalize firefly luciferase activity fluctuations .
How should researchers resolve contradictory bioluminescence data in protease assays?
Answer:
Contradictions may arise from substrate purity, enzyme kinetics, or instrument variability. Mitigation steps:
- Synthesis Validation : Confirm conjugate purity via LC-MS and NMR to rule out incomplete peptide coupling or Fmoc deprotection artifacts .
- Kinetic Profiling : Perform Michaelis-Menten analysis to compare protease affinity (Km) and turnover (kcat) across experimental batches.
- Instrument Calibration : Standardize luminescence detectors using ATP concentration curves and reference substrates (e.g., native D-luciferin) .
How to design high-throughput screening (HTS) assays using this compound conjugates?
Answer:
HTS design considerations:
- Plate Format : Use 96- or 384-well plates with optimized cell lysate volumes (10–50 µL/well) to balance signal intensity and reagent costs.
- Signal-to-Noise Ratio : Pre-treat samples with ATP-regenerating systems (e.g., creatine kinase/phosphocreatine) to sustain luminescence over read cycles.
- Automated Data Analysis : Implement Z’-factor calculations to validate assay robustness and exclude outliers due to substrate aggregation or edge effects .
What are the implications of Fmoc group stability on conjugate performance in vivo?
Answer:
Premature Fmoc deprotection in physiological conditions can lead to false-positive signals. Mitigation includes:
- Stability Testing : Incubate conjugates in serum or buffer (pH 7.4, 37°C) and monitor degradation via HPLC.
- Alternative Protecting Groups : Test acid-labile groups (e.g., Trt, trityl) for in vivo applications requiring intracellular protease targeting .
How do structural modifications of this compound impact assay sensitivity?
Answer:
Modifications at the benzothiazole or thiazoline rings alter luciferase binding and photon output. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
